molecular formula C15H23ClN2O B1662212 Levomilnacipran hydrochloride CAS No. 175131-60-9

Levomilnacipran hydrochloride

Cat. No. B1662212
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-NQQJLSKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levomilnacipran hydrochloride is a novel antidepressant drug that is structurally related to the selective serotonin reuptake inhibitor (SSRI) citalopram. It is an enantiomer of the racemic antidepressant milnacipran, and has been approved by the US Food and Drug Administration (FDA) for the treatment of major depressive disorder (MDD). Levomilnacipran has a high selectivity for the serotonin transporter (SERT) and is a potent inhibitor of serotonin reuptake. It has a moderate affinity for the norepinephrine transporter (NET) and is a weak inhibitor of norepinephrine reuptake.

Scientific research applications

Pharmacology and Efficacy

Levomilnacipran, a serotonin and norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder (MDD). It is known for its distinct pharmacological profile, showing twice the potency for norepinephrine versus serotonin reuptake inhibition. This unique characteristic differentiates it from other SNRIs and may contribute to its efficacy in treating MDD. Clinical trials have demonstrated its short-term efficacy in treating MDD, with a notable impact on depressive symptoms and related functional impairments (Mago et al., 2014); (Bruno et al., 2016).

Pharmacokinetics

Studies on levomilnacipran's pharmacokinetics reveal dose-proportional parameters in both healthy subjects and patients with MDD. The drug exhibits predictable absorption and elimination characteristics, with its plasma concentrations correlating to the clinical dosages. This pharmacokinetic profile plays a crucial role in its efficacy and safety for treating MDD (Chen et al., 2015).

Clinical Trials

Several phase III clinical trials have assessed levomilnacipran's efficacy and safety in MDD treatment. These studies generally found the drug to be more effective than placebo, particularly in short-term treatment. They also provide insights into optimal dosing strategies and the drug's impact on various aspects of depressive symptoms and functioning (Sambunaris et al., 2013); (Montgomery et al., 2013).

properties

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCDYJFPRPDERF-NQQJLSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026201
Record name Levomilnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomilnacipran hydrochloride

CAS RN

175131-60-9
Record name Levomilnacipran hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175131609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMILNACIPRAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/371U2ZK31U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomilnacipran hydrochloride
Reactant of Route 2
Levomilnacipran hydrochloride
Reactant of Route 3
Levomilnacipran hydrochloride
Reactant of Route 4
Levomilnacipran hydrochloride
Reactant of Route 5
Levomilnacipran hydrochloride
Reactant of Route 6
Levomilnacipran hydrochloride

Citations

For This Compound
48
Citations
L Citrome - International journal of clinical practice, 2013 - Wiley Online Library
… Each levomilnacipran capsule contains extended-release beads with 23.0, 45.9, 91.8, or 137.8 mg of levomilnacipran hydrochloride equivalent to 20, 40, 80, or 120 mg of …
Number of citations: 89 onlinelibrary.wiley.com
K Haddley - Drugs of the Future, 2012 - access.portico.org
… Levomilnacipran hydrochloride is an SNRI under clinical evaluation for use as an antidepressant. Levomilnacipran hydrochloride is the active enantiomer of milnacipran that is already …
Number of citations: 2 access.portico.org
A Bruno, P Morabito, E Spina… - Current …, 2016 - ingentaconnect.com
Levomilnacipran, the more active enantiomer of the serotonin and norepinephrine reuptake inhibitor (SNRI) milnacipran, was recently approved in the US for the treatment of major …
Number of citations: 21 www.ingentaconnect.com
EC Palmer, LN Binns, H Carey - Annals of Pharmacotherapy, 2014 - journals.sagepub.com
Objective: To provide a clinical overview of the antidepressant levomilnacipran. Data Sources: Articles were identified by searching the MEDLINE, PubMed, Cochrane Library, and …
Number of citations: 14 journals.sagepub.com
LJ Scott - CNS drugs, 2014 - Springer
Oral levomilnacipran extended-release (ER) [Fetzima™], the more active enantiomer of milnacipran, is the most recent serotonin norepinephrine reuptake inhibitor to be approved in the …
Number of citations: 8 link.springer.com
P Hair, F Cameron, KP Garnock-Jones - Drugs, 2013 - Springer
Pierre Fabre and Forest Laboratories are developing levomilnacipran extended release (ER) [FETZIMA™], an enantiomer of milnacipran, for the treatment of major depressive disorder (…
Number of citations: 6 link.springer.com
X ZHANG, H ZHANG, Y XIANG… - Journal of China …, 2022 - pesquisa.bvsalud.org
@# In this study, different functional layer formulations and process parameters were used to prepare the levomilnacipran hydrochloride sustained-release capsules, the influence of …
Number of citations: 2 pesquisa.bvsalud.org
T LI - Chinese Pharmaceutical Journal, 2020 - pesquisa.bvsalud.org
… The pharmacokinetic parameters of levomilnacipran hydrochloride after oral adminstration of test or reference preparations were as follows ρmax were (394.06±18.22),(384.88±25.65) …
Number of citations: 2 pesquisa.bvsalud.org
J Alliot, E Gravel, F Pillon, DA Buisson… - Chemical …, 2012 - pubs.rsc.org
… Noteworthy that while compound 1 is levorotatory, levomilnacipran hydrochloride is dextrorotatory ([α] D + 72.5 (c 0.7, CHCl 3 )). However, the optical rotation sign of 1ĚHCl matches …
Number of citations: 36 pubs.rsc.org
C Bundgaard, E Eneberg, C Sánchez - Neuropharmacology, 2016 - Elsevier
… Levomilnacipran hydrochloride was obtained from Sigma–Aldrich (St. Louis, MO, USA). [ 3 H]DASB (N,N-dimethyl-2,2-amino-4-cyanophenyl-thiobenzylamine, specific activity 80 Ci/…
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.